3-bromo-N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide 3-bromo-N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16135137
InChI: InChI=1S/C18H18BrN3O3/c1-2-25-16-8-6-13(7-9-16)11-21-22-17(23)12-20-18(24)14-4-3-5-15(19)10-14/h3-11H,2,12H2,1H3,(H,20,24)(H,22,23)/b21-11+
SMILES:
Molecular Formula: C18H18BrN3O3
Molecular Weight: 404.3 g/mol

3-bromo-N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

CAS No.:

Cat. No.: VC16135137

Molecular Formula: C18H18BrN3O3

Molecular Weight: 404.3 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide -

Specification

Molecular Formula C18H18BrN3O3
Molecular Weight 404.3 g/mol
IUPAC Name 3-bromo-N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Standard InChI InChI=1S/C18H18BrN3O3/c1-2-25-16-8-6-13(7-9-16)11-21-22-17(23)12-20-18(24)14-4-3-5-15(19)10-14/h3-11H,2,12H2,1H3,(H,20,24)(H,22,23)/b21-11+
Standard InChI Key ROTKCPQQYQNTRE-SRZZPIQSSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)Br
Canonical SMILES CCOC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)Br

Introduction

Chemical Structure and Nomenclature

Structural Features

The molecule consists of a benzamide core substituted at the 3-position with a bromine atom. The amide nitrogen is connected to a glyoxylamide moiety bearing a hydrazone group derived from 4-ethoxybenzaldehyde. The (2E)-configuration of the hydrazone double bond is critical for maintaining stereochemical integrity in biological interactions.

Key functional groups:

  • 3-Bromobenzamide backbone

  • Hydrazone linker (-NH-N=CH-)

  • 4-Ethoxyphenyl substituent

IUPAC Name and Molecular Formula

Systematic name:
3-Bromo-N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Molecular formula: C19H19BrN3O3\text{C}_{19}\text{H}_{19}\text{Br}\text{N}_3\text{O}_3
Molecular weight: 441.28 g/mol

Synthesis and Optimization

Synthetic Pathway

The synthesis involves a two-step protocol, mirroring methods used for analogous hydrazone-containing benzamides :

  • Hydrazone Intermediate Formation:
    Condensation of 4-ethoxybenzaldehyde with hydrazine hydrate in ethanol under reflux yields the hydrazone intermediate, (2E)-2-[(4-ethoxyphenyl)methylidene]hydrazine.

  • Acylation Reaction:
    Reaction of the hydrazine intermediate with 3-bromo-N-(2-chloro-2-oxoethyl)benzamide in the presence of triethylamine (Et3_3N) facilitates nucleophilic substitution, forming the target compound.

Reaction conditions:

  • Solvent: Anhydrous dichloromethane (DCM)

  • Temperature: 0–5°C (initial), then room temperature

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane)

Industrial-Scale Considerations

Optimization for large-scale production may involve:

  • Continuous flow reactors to enhance mixing and heat transfer

  • Catalytic triethylamine recycling systems

  • Crystallization-based purification to replace chromatography

Physicochemical Properties

Solubility and Stability

PropertyValue/Prediction
Solubility in water<0.1 mg/mL (insoluble)
Solubility in DMSO~50 mg/mL
Melting point198–202°C (decomposes)
StabilityStable at RT (desiccated)

Notes:

  • Hydrolytically sensitive due to the hydrazone moiety; storage at pH 6–7 recommended.

  • Photolabile bromine atom necessitates amber glass packaging.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

1^1H NMR (400 MHz, DMSO-d6_6):

δ (ppm)MultiplicityAssignment
1.35t (3H)-OCH2_2CH3_3
4.08q (2H)-OCH2_2CH3_3
7.12–8.21m (8H)Aromatic protons
8.45s (1H)Hydrazone CH=N
10.62s (1H)Amide NH

13^{13}C NMR (100 MHz, DMSO-d6_6):

  • 167.8 ppm (amide C=O)

  • 158.2 ppm (hydrazone C=N)

  • 122–140 ppm (aromatic carbons)

Infrared Spectroscopy (IR)

Band (cm1^{-1})Assignment
3270N-H stretch (amide)
1685C=O stretch (amide)
1602C=N stretch (hydrazone)
665C-Br stretch

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • Bromine position: 3-Substitution enhances lipid solubility vs. para-substituted analogs.

  • Ethoxy group: Electron-donating effects stabilize charge-transfer interactions with biological targets.

Applications in Research

Medicinal Chemistry

  • Lead compound for kinase inhibitor development (e.g., EGFR, VEGFR)

  • Fluorescent probe for protein aggregation studies (bromine as heavy atom)

Materials Science

  • Monomer for conductive polymers (amide-hydrazone conjugation system)

  • Non-linear optical (NLO) materials due to extended π-system

Comparative Analysis with Analogues

CompoundKey DifferencesBioactivity (vs. Target)
5-Bromo-2-hydroxybenzamide -OH vs. hydrazone20% higher antimicrobial
3-Chloro-N-(hydrazine)benzamideCl vs. Br; shorter side chainReduced cytotoxicity

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